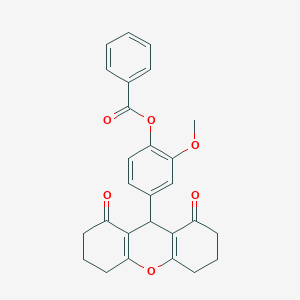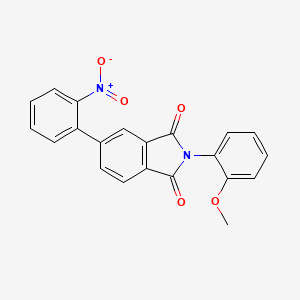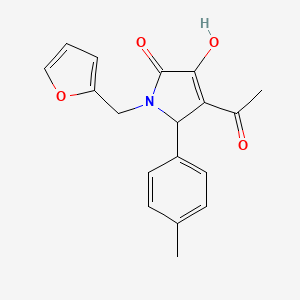
4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a xanthene core and a benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate typically involves a multi-step process. One common method includes the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. Various catalysts can be used, such as zinc oxide nanoparticles, tungstophosphoric acid nanoparticles, or ionic liquids .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of eco-friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, a caffeine-based ionic liquid has been reported as an efficient catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethylaminopyridine (DMAP), and various acids and bases. Reaction conditions often involve the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different xanthene derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiarrhythmic activities.
Industry: Utilized in the production of dyes, photodynamic therapy agents, and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate involves its interaction with various molecular targets and pathways. The xanthene core is known to interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interact with DNA, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxo-octahydroxanthenes: These compounds share a similar xanthene core and exhibit similar biological activities.
Uniqueness
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl benzoate is unique due to its specific structure, which combines the xanthene core with a benzoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C27H24O6/c1-31-23-15-17(13-14-20(23)33-27(30)16-7-3-2-4-8-16)24-25-18(28)9-5-11-21(25)32-22-12-6-10-19(29)26(22)24/h2-4,7-8,13-15,24H,5-6,9-12H2,1H3 |
InChI Key |
GPCYVEKQDADILZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093917.png)

![N-(5-nitroquinolin-8-yl)-N'-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine](/img/structure/B11093930.png)

![7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093935.png)

![ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11093938.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11093939.png)
![N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide](/img/structure/B11093945.png)
![Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11093967.png)
![ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11093968.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-cyclopropyl-2-oxoacetamide](/img/structure/B11093971.png)
![3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11094001.png)
